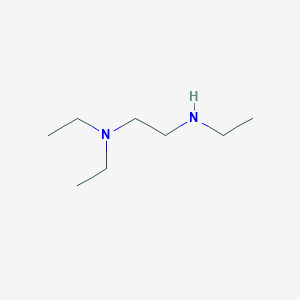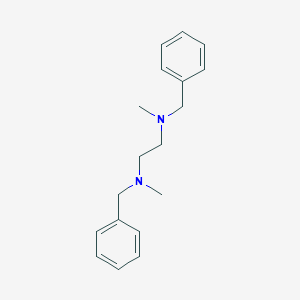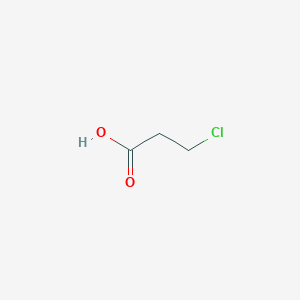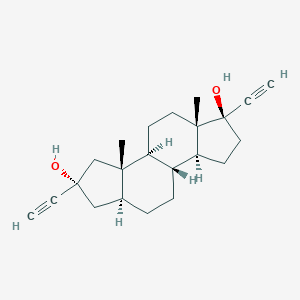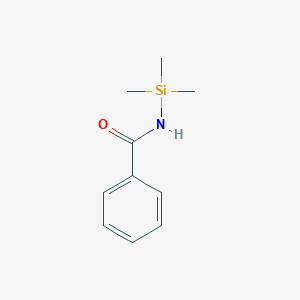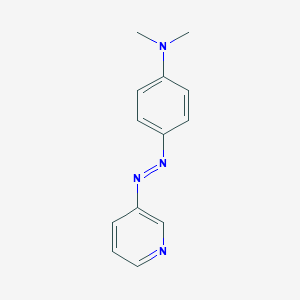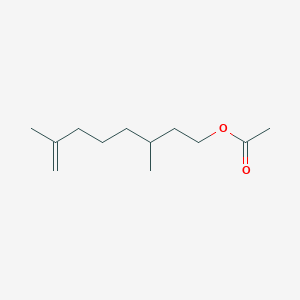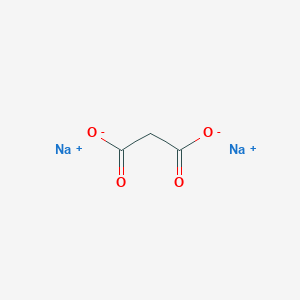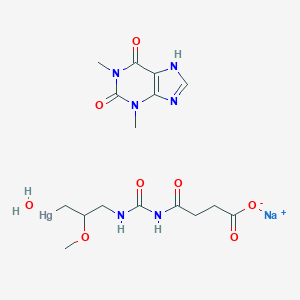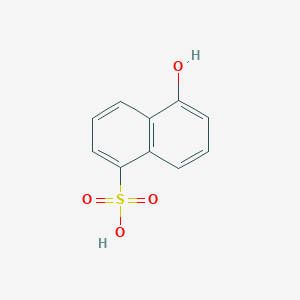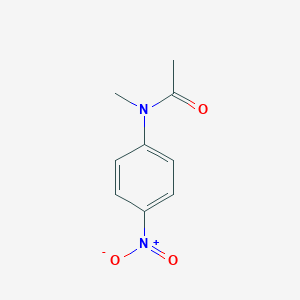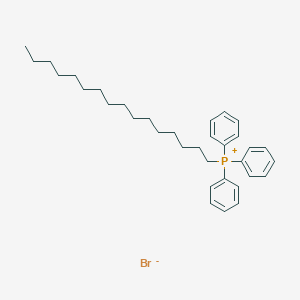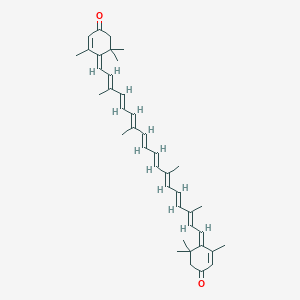
Rhodoxanthin
Overview
Description
Rhodoxanthin is a vibrant red carotenoid pigment found in various plants, birds, and fish. It is a member of the retro-carotenoid family, characterized by an additional double bond and a concerted shift of the conjugated double bonds relative to more common carotenoids. This unique structure results in altered vibrational spectra and increased conjugation, giving this compound its distinctive color .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodoxanthin can be synthesized from β-carotene through a series of oxidation steps. The enzyme Lonicera hydroxylase this compound synthase (LHRS) mediates this conversion. The process involves multiple distinct oxidation steps, where the product of each step becomes the substrate for the next catalytic cycle .
Industrial Production Methods: Industrial production of this compound involves the use of genetically modified microorganisms or plants that express the necessary enzymes for its biosynthesis. This method ensures a consistent and scalable production of the pigment .
Chemical Reactions Analysis
Types of Reactions: Rhodoxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The synthesis of this compound typically requires specific enzymes such as Lonicera hydroxylase this compound synthase. The reaction conditions include the presence of oxygen and appropriate cofactors to facilitate the oxidation steps .
Major Products: The primary product of the oxidation of β-carotene is this compound. Other minor products may include intermediate oxidation states of the carotenoid .
Scientific Research Applications
Rhodoxanthin has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is studied for its unique vibrational spectra and conjugation properties. It serves as a model compound for understanding the behavior of retro-carotenoids .
Biology: In biology, this compound is investigated for its role in photoprotection in plants. It accumulates in stressed leaves, where it helps in trapping excess light and protecting the photosynthetic apparatus .
Medicine: this compound is explored for its potential health-promoting biological activities. It exhibits antioxidant properties, which may have implications in preventing oxidative stress-related diseases .
Industry: In the food industry, this compound is used as a natural food coloring agent. It is approved for use in Australia and New Zealand under the E number E161f .
Mechanism of Action
Rhodoxanthin exerts its effects primarily through its antioxidant properties. It neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells. The molecular targets include reactive oxygen species and other free radicals. The pathways involved in its antioxidant action include the activation of antioxidant enzymes and the scavenging of reactive species .
Comparison with Similar Compounds
Zeaxanthin: A common carotenoid found in many plants and animals. Unlike rhodoxanthin, zeaxanthin does not have the retro structure.
Lutein: Another carotenoid similar to zeaxanthin but with different hydroxylation patterns.
Astaxanthin: A carotenoid with potent antioxidant properties, commonly found in marine organisms.
This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(4E)-3,5,5-trimethyl-4-[(2E,4E,6E,8E,10E,12E,14E,16E,18E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)octadeca-2,4,6,8,10,12,14,16-octaenylidene]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26H,27-28H2,1-10H3/b15-11+,16-12+,19-13+,20-14+,29-17+,30-18+,31-21+,32-22+,37-23-,38-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXMLZQUDPCJPL-ZDHAIZATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1=CC=C(C)C=CC=C(C)C=CC=CC(=CC=CC(=CC=C2C(=CC(=O)CC2(C)C)C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)CC(/C1=C\C=C(\C=C\C=C(\C=C\C=C\C(=C\C=C\C(=C\C=C\2/C(CC(=O)C=C2C)(C)C)\C)\C)/C)/C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017050 | |
| Record name | Rhodoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-30-3 | |
| Record name | Rhodoxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodoxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHODOXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51V984ID9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of rhodoxanthin?
A: this compound's molecular formula is C40H50O2, and its molecular weight is 562 g/mol. [, ]
Q2: What are the characteristic spectroscopic features of this compound?
A: this compound exhibits a single, rounded absorption peak in its UV-Vis spectrum in solvents like acetone, methanol, ethanol, chloroform, and carbon disulfide. [] This is similar to canthaxanthin and astaxanthin, but distinct from non-oxo-carotenoids like β-carotene, which show a three-peaked spectrum in hexane. [] this compound's maximum absorption wavelength (λmax) in hexane is blue-shifted compared to other solvents, and the shape and fine structure of its spectra are significantly influenced by solvent polarity. []
Q3: What is unique about the structure of this compound compared to other carotenoids?
A: this compound is classified as a retro-carotenoid. This means it has an additional double bond and a shifted arrangement of conjugated double bonds compared to more common carotenoids. [] This structural difference contributes to its unique properties and biosynthetic pathway.
Q4: What are the intermediates in the biosynthesis of this compound?
A: The biosynthesis of this compound involves a multi-step oxidation pathway starting from β-carotene. [] Intermediates along this pathway include ε,ε-caroten-3(3′)-ones, such as canary-xanthophyll B and piprixanthin. []
Q5: What is the proposed function of this compound in plants?
A: this compound is suggested to play a photoprotective role in plants, particularly during cold acclimation. [, , , ] It accumulates in the needles of some conifer species like Cryptomeria japonica during winter, causing them to turn reddish-brown. [, , , , ] This accumulation is thought to protect the photosynthetic apparatus from damage caused by excess light energy during periods of low temperature. [, , , ]
Q6: How does this compound contribute to photoprotection?
A: this compound is thought to act as an internal light screen, similar to anthocyanins. [] It absorbs light in the blue-green range of the spectrum, preventing this high-energy light from reaching the photosynthetic apparatus and causing damage. [] This absorption also explains the red color of this compound-accumulating tissues.
Q7: How is this compound accumulation regulated in plants?
A: Research suggests that photoinhibitory conditions, indicated by sustained high levels of zeaxanthin and antheraxanthin, may trigger this compound synthesis. [, ] This process appears to be influenced by both light intensity and temperature. [, , , ]
Q8: Does this compound interact with the xanthophyll cycle?
A: In Cryptomeria japonica, this compound synthesis appears to be linked to the xanthophyll cycle. [, ] Under low temperatures, when the xanthophyll cycle, which involves the interconversion of violaxanthin, antheraxanthin, and zeaxanthin, is less efficient, this compound may play a more dominant role in photoprotection. []
Q9: What is the role of this compound in organisms other than plants?
A: In birds like manakins, this compound contributes to the vibrant red coloration of their feathers. [] It is believed that they acquire this compound directly from their diet and deposit it in feathers. [, , ]
Q10: What are the potential applications of this compound?
A: this compound's vibrant red color makes it attractive for use as a natural colorant in food, beverages, and pharmaceutical compositions. [, , , ] Additionally, its antioxidant properties have sparked interest in its potential health benefits. [, , ]
Q11: How does this compound compare to other red colorants?
A: this compound offers a more intense and stable red color compared to other natural red colorants. [, , ] This makes it an attractive alternative for specific applications in the food and beverage industry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


